molecular formula C15H23Br2ClO B1206234 (3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol CAS No. 73494-22-1

(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol

Cat. No.: B1206234
CAS No.: 73494-22-1
M. Wt: 414.6 g/mol
InChI Key: JPQFUHCOKXIWBB-LJURCNODSA-N
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Description

(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol is a halogenated sesquiterpene compound isolated from the red alga Laurencia dendroidea.

Chemical Reactions Analysis

(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol undergoes various chemical reactions, including oxidation and substitution. For instance, when reacted with sulfuric acid, obtusol appears as a purple spot, indicating its reactivity . Common reagents used in these reactions include sulfuric acid and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol has been extensively studied for its larvicidal potential against the dengue vector mosquito Aedes aegypti. It has shown higher toxic activity compared to other compounds, with a lethal concentration (LC50) value of 3.5 ppm . Additionally, obtusol has been investigated for its potential in controlling insect vectors and its ecological role in marine environments .

Mechanism of Action

The mechanism of action of obtusol involves damage to the intestinal epithelium of larvae exposed to the compound. Histological analysis has revealed the presence of reactive oxygen species, suggesting that epithelial damage might be related to redox imbalance .

Comparison with Similar Compounds

(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol is often compared with other sesquiterpenes such as elatol. While both compounds exhibit larvicidal activity, obtusol has shown higher toxic activity than elatol . Other similar compounds include obtusane and triquinane derivatives, which are also isolated from Laurencia species .

Properties

CAS No.

73494-22-1

Molecular Formula

C15H23Br2ClO

Molecular Weight

414.6 g/mol

IUPAC Name

(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol

InChI

InChI=1S/C15H23Br2ClO/c1-9-7-10(19)12(16)13(2,3)15(9)6-5-14(4,17)11(18)8-15/h10-12,19H,1,5-8H2,2-4H3/t10-,11?,12-,14?,15+/m1/s1

InChI Key

JPQFUHCOKXIWBB-LJURCNODSA-N

SMILES

CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C

Isomeric SMILES

CC1([C@@H]([C@@H](CC(=C)[C@@]12CCC(C(C2)Cl)(C)Br)O)Br)C

Canonical SMILES

CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C

Synonyms

obtusol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol
Reactant of Route 2
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol
Reactant of Route 3
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol
Reactant of Route 4
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol
Reactant of Route 5
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol
Reactant of Route 6
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol

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